molecular formula C7H11ClN2O B1383281 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 1523572-01-1

4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No. B1383281
CAS RN: 1523572-01-1
M. Wt: 174.63 g/mol
InChI Key: BQUVFYUPVJVGFV-UHFFFAOYSA-N
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Description

Aminomethyl compounds are generally organic compounds containing an aminomethyl group. The aminomethyl group (-CH2NH2) consists of a methylene bridge (-CH2-) bonded to an amino group (-NH2) .


Synthesis Analysis

The synthesis of aminomethyl compounds can vary greatly depending on the specific compound. For example, the preparation of 4-aminomethylbenzoic acid involves preparing 4-carboxylbenzaldehyde or an alkyl ester thereof, reacting it with hydroxyamine to oximate it, and then reducing the obtained oxime in a sodium hydroxide aqueous solution .


Molecular Structure Analysis

The molecular structure of aminomethyl compounds can be determined by various spectroscopic techniques. For instance, the molecular formula of 4-Aminomethylphenylboronic acid hydrochloride is C7H11BClNO2 .


Chemical Reactions Analysis

Amines, including aminomethyl compounds, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide, acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary greatly. For example, 4-Aminomethylphenylboronic acid hydrochloride is a yellow powder with a molecular weight of 187.43 g/mol .

Scientific Research Applications

1. Gamma Irradiation Studies

4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is explored in the context of gamma irradiation studies. Researchers investigated the effects of gamma irradiation on amino acids and condensed 1,4-dihydropyridine derivatives, including compounds similar to 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride. They observed the formation of stable paramagnetic species at room temperature for over two months (Aydın et al., 2013).

2. Synthetic Chemistry and Medicinal Importance

This chemical also plays a significant role in the field of synthetic chemistry and medicinal research. 1,4-Dihydropyridine (DHP), to which 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is closely related, has revolutionized pharmaceutical research with its versatile biological properties. The development of enantiopure DHPs for medicinal purposes and the significance of DHPs in synthesizing natural products of medicinal merit are highlighted (Sharma & Singh, 2017).

3. Novel Synthesis Methods

Efficient synthesis methods for creating novel N-substituted 1,4-dihydropyridine derivatives, including those related to 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride, have been developed. These methods utilize three-component reactions of primary amines, dialkyl acetylenedicarboxylates, and methyl arylmethylidene pyruvates. Such advancements indicate the potential for further explorations and applications in synthetic organic chemistry (Balalaie et al., 2013).

4. Fluorescence Properties

Research into the fluorescence properties of 1,4-dihydropyridines (1,4-DHPs), which are structurally similar to 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride, reveals potential applications in materials science. The study demonstrated that synthesized 1,4-DHPs exhibited various fluorescence wavelengths, which could be tuned by altering the substituents, opening up possibilities for use in optical materials and sensors (Sueki et al., 2014).

5. Applications in CCR5 Antagonist Synthesis

The compound has also been used in the synthesis of key intermediates for CCR5 antagonists, such as TAK-779. This process, which involved reductive alkylation and other steps, highlights the compound's relevance in developing therapeutic agents (Hashimoto et al., 2002).

Mechanism of Action

The mechanism of action of aminomethyl compounds can vary greatly depending on the specific compound and its biological targets .

Safety and Hazards

Aminomethyl compounds can pose various safety hazards. For instance, Methyl 4-(aminomethyl)benzoate hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(aminomethyl)-1-methylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-9-3-2-6(5-8)4-7(9)10;/h2-4H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUVFYUPVJVGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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